

Spectroscopic Profile of 12-Hydroxysapriparaquinone: A Technical Guide

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Compound of Interest

Compound Name: 12-Hydroxysapriparaquinone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of **12-Hydroxysapriparaquinone**, a diterpenoid quinone. Due to the limited availability of public experimental data, this document focuses on the predicted spectroscopic characteristics based on the compound's chemical structure. It serves as a valuable resource for researchers involved in natural product chemistry, providing foundational information for isolation, characterization, and further development.

Chemical Structure

12-Hydroxysapriparaquinone possesses a complex tetracyclic structure characteristic of abietane-type diterpenoids, featuring a quinone moiety and various functional groups that give rise to a distinct spectroscopic signature. Understanding this structure is key to interpreting its spectral data.

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for **12-Hydroxysapriparaquinone**. These values are derived from established principles of NMR, IR, and UV-Vis spectroscopy and by comparison with structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data



Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic Protons	6.5 - 8.0	d, dd, m	7.0 - 9.0
Olefinic Proton	5.0 - 5.5	t	~7.0
Methine Protons	2.5 - 4.0	m	-
Methylene Protons	1.5 - 3.0	m	-
Methyl Protons	0.8 - 2.5	s, d	~7.0
Hydroxyl Proton	5.0 - 12.0	br s	-

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Assignment	Predicted Chemical Shift (δ, ppm)	
Carbonyl Carbons (Quinone)	180 - 190	
Aromatic/Olefinic Carbons	110 - 160	
Oxygenated Aromatic Carbon	150 - 165	
Methine Carbons	30 - 60	
Methylene Carbons	20 - 40	
Methyl Carbons	15 - 30	

Table 3: Characteristic IR Absorption Bands



Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3500 - 3200 (broad)	O-H stretch	Hydroxyl group
3100 - 3000	C-H stretch	Aromatic/Olefinic
2960 - 2850	C-H stretch	Aliphatic
1680 - 1640	C=O stretch	Quinone
1620 - 1580	C=C stretch	Aromatic/Olefinic
1470 - 1430	C-H bend	Aliphatic
1200 - 1000	C-O stretch	Phenol/Alcohol

Table 4: Expected UV-Vis Absorption Maxima

Wavelength (λmax, nm)	Electronic Transition	Chromophore
240 - 280	$\pi \to \pi$	Substituted benzene ring
280 - 320	$\pi \rightarrow \pi$	Quinone system
400 - 450	n → π*	Quinone carbonyl

Experimental Protocols

While specific experimental details for **12-Hydroxysapriparaquinone** are not available, the following are generalized protocols for the isolation and spectroscopic analysis of similar natural products.

Isolation of 12-Hydroxysapriparaquinone

- Extraction: Dried and powdered plant material (e.g., roots of Salvia species) is extracted with a suitable organic solvent, such as methanol or ethanol, using maceration or Soxhlet extraction.
- Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate



compounds based on their polarity. Diterpenoid quinones are typically found in the less polar fractions.

• Chromatography: The fraction containing the target compound is subjected to a series of chromatographic techniques for purification. This often includes column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

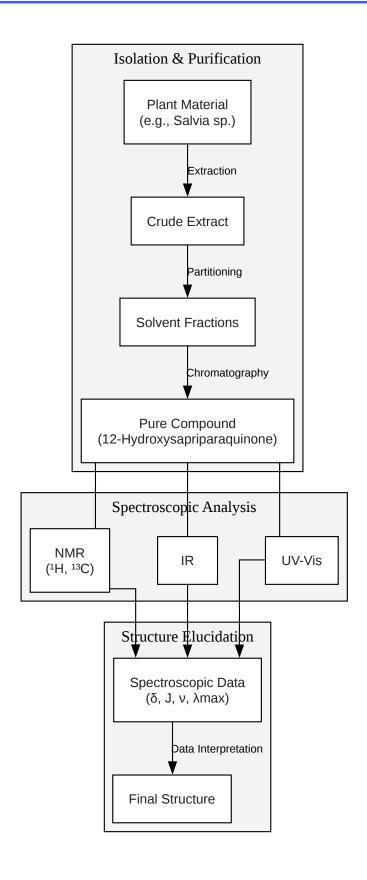
Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl).
- UV-Vis Spectroscopy: The UV-Vis spectrum is recorded on a double-beam spectrophotometer. The sample is dissolved in a UV-grade solvent (e.g., methanol, ethanol) and the absorbance is measured over a range of wavelengths (typically 200-800 nm).

Workflow for Natural Product Characterization

The following diagram illustrates the general workflow from the plant source to the structural elucidation of a natural product like **12-Hydroxysapriparaquinone**.





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Caption: General workflow for the isolation and spectroscopic characterization of a natural product.

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